Benzquercin
Overview
Description
Benzquercin is a member of the flavones family, specifically a derivative of quercetin. It is known for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This compound is chemically identified as 3,3’,4’,5,7-Pentabenzyloxyflavone and has a molecular formula of C50H40O7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzquercin can be synthesized through the benzylation of quercetin. The process involves the reaction of quercetin with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzquercin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in anhydrous conditions are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Benzquercin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating conditions like cancer and cardiovascular diseases.
Industry: Used in the development of nutraceuticals and functional foods .
Mechanism of Action
Benzquercin exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby reducing oxidative stress. It also modulates various signaling pathways, including the p53/p21 pathway, which is involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Quercetin: The parent compound of benzquercin, known for its antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Uniqueness of this compound
This compound is unique due to its enhanced stability and bioavailability compared to quercetin. The benzylation of quercetin increases its lipophilicity, making it more soluble in organic solvents and potentially improving its absorption in biological systems .
Properties
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30H,31-35H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQNIJRRXIHHAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=C(C=C4OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70157116 | |
Record name | Benzquercin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
752.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13157-90-9 | |
Record name | 3,3′,4′,5,7-Pentabenzyloxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13157-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzquercin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013157909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzquercin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70157116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZQUERCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499L7I0905 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential therapeutic targets of Benzquercin?
A1: Research suggests that this compound may act on two primary targets:
- Type 2 transmembrane serine protease (TMPRSS2): A computational study [] proposed this compound as a potential inhibitor of TMPRSS2, an enzyme critical for SARS-CoV-2 cell entry. This inhibition could prevent viral infection.
- Connective tissue: An older study [] explored the effects of this compound on lathyritic mice, a model for connective tissue disorders. Results indicated that this compound might protect against structural damage in the aorta and skin caused by beta-aminopropionitrile (beta-APN), a compound that disrupts collagen and elastin formation.
Q2: What computational methods were employed to investigate the potential of this compound as a TMPRSS2 inhibitor?
A3: The study [] utilized a combination of molecular modeling techniques:
Q3: Are there any in vitro or in vivo studies validating the computational findings on this compound's potential as a TMPRSS2 inhibitor?
A4: Currently, the available research [] primarily relies on computational predictions. Experimental validation through in vitro assays, such as enzyme inhibition assays using TMPRSS2, is crucial to confirm the computational findings. Following in vitro validation, in vivo studies using relevant animal models would be necessary to assess the efficacy and safety of this compound as a potential therapeutic agent targeting TMPRSS2.
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